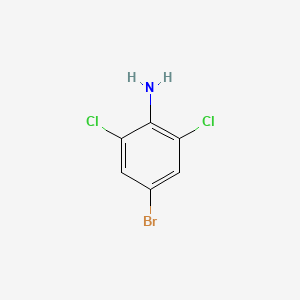
4-Bromo-2,6-dichloroaniline
Cat. No. B1266110
Key on ui cas rn:
697-88-1
M. Wt: 240.91 g/mol
InChI Key: NPQBZKNXJZARBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07189790B2
Procedure details


2,6-Dichloro-4-bromoaniline (15.6 g, 64.8 mmol) was gradually added to concentrated sulfuric acid (40 ml). The mixture was then stirred at room temperature for 20 minutes. The mixture was then cooled to 0° C. To the mixture was then added gradually sodium nitrite (4.9 g, 71.22 mmol). The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours. The mixture thus obtained was then added to ice-water (200 g). To the mixture was then added an aqueous solution of potassium iodide (12.9 g, 77.76 mmol) at 5° C. The mixture was then allowed to stand at 5° C. for 15 minutes and at room temperature for 1 hour. The mixture was then extracted with diethyl ether. The extract was washed with an aqueous solution of sodium thiosulfate, and then dried over magnesium sulfate. The solvent was then distilled off. The crude product thus obtained was then extracted with hexane (200 ml). The solvent was then distilled off. As a result, a crude product was obtained in an amount of 18.62 g. The crude product was then recrystallized from ethanol (75 ml). As a result, 2,6-dichloro-4-bromoiodobenzene was obtained (14.8 g; yield: 65%).



[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three


Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1N.N([O-])=O.[Na+].[I-:15].[K+]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:8]=[C:7]([Br:9])[CH:6]=[C:5]([Cl:10])[C:3]=1[I:15] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC(=C1)Br)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
4.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
12.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at room temperature for 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 0° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours
|
|
Duration
|
2.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture thus obtained
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at 5° C. for 15 minutes and at room temperature for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was then extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with an aqueous solution of sodium thiosulfate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product thus obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with hexane (200 ml)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As a result, a crude product was obtained in an amount of 18.62 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was then recrystallized from ethanol (75 ml)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)Br)Cl)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
